AG 556
AG 556
AG-556 is a tyrphostin inhibitor of EGFR (IC50 = 5 µM). It is selective for EGFR over HER2 (IC50 = >500 µM). AG-556 inhibits EGF-induced growth of HER14 cells (IC50 = 3 µM). It inhibits hydrogen peroxide-induced increases in intracellular calcium in HEK293 cells expressing human transient receptor potential melastatin 2 (TRPM2; IC50 = 0.94 µM), as well as HEK293 cells expressing human TRP ankyrin 1 (TRPA1) when used at a concentration of 3 µM. AG-556 (200 µg/animal per day) reduces the incidence, severity, and duration of disease in a mouse model of experimental autoimmune encephalomyelitis (EAE). It reduces edema, demyelination, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, in spinal cord tissue, as well as improves motor function in a mouse model of extradural compression-induced spinal cord injury when administered at a dose of 10 mg/kg.
Brand Name:
Vulcanchem
CAS No.:
133550-41-1
VCID:
VC21183081
InChI:
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
SMILES:
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Molecular Formula:
C20H20N2O3
Molecular Weight:
336.4 g/mol
AG 556
CAS No.: 133550-41-1
Cat. No.: VC21183081
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AG-556 is a tyrphostin inhibitor of EGFR (IC50 = 5 µM). It is selective for EGFR over HER2 (IC50 = >500 µM). AG-556 inhibits EGF-induced growth of HER14 cells (IC50 = 3 µM). It inhibits hydrogen peroxide-induced increases in intracellular calcium in HEK293 cells expressing human transient receptor potential melastatin 2 (TRPM2; IC50 = 0.94 µM), as well as HEK293 cells expressing human TRP ankyrin 1 (TRPA1) when used at a concentration of 3 µM. AG-556 (200 µg/animal per day) reduces the incidence, severity, and duration of disease in a mouse model of experimental autoimmune encephalomyelitis (EAE). It reduces edema, demyelination, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, in spinal cord tissue, as well as improves motor function in a mouse model of extradural compression-induced spinal cord injury when administered at a dose of 10 mg/kg. |
|---|---|
| CAS No. | 133550-41-1 |
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ |
| Standard InChI Key | GWCNJMUSWLTSCW-SFQUDFHCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
| SMILES | C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
| Canonical SMILES | C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
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